2,2-Diphenylpropane-1,3-diol
Overview
Description
2,2-Diphenylpropane-1,3-diol is an organic compound with the molecular formula C15H16O2. It is a bifunctional molecule containing two phenyl groups and two hydroxyl groups attached to a propane backbone. This compound is known for its applications in various fields, including polymer chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diphenylpropane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a base, followed by reduction of the resulting intermediate . Another method involves the aldol condensation of benzaldehyde with formaldehyde, followed by hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation processes. The reaction conditions often include the use of tertiary amines as catalysts and subsequent distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
2,2-Diphenylpropane-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Diphenylpropane-1,3-diol involves its interaction with molecular targets such as estrogen receptors. The compound can bind to these receptors, potentially inhibiting their activity and exerting anti-cancer effects . The molecular pathways involved include modulation of gene expression and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylpropane-1,2-diol: Similar structure but different positioning of hydroxyl groups.
2-Phenyl-1,3-propanediol: Contains only one phenyl group.
2,2-Dimethylpropane-1,3-diol: Contains methyl groups instead of phenyl groups.
Uniqueness
2,2-Diphenylpropane-1,3-diol is unique due to its bifunctional nature and the presence of two phenyl groups, which contribute to its stability and reactivity. This makes it a valuable intermediate in the synthesis of various polymers and pharmaceuticals .
Properties
IUPAC Name |
2,2-diphenylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-11-15(12-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYJEAUUNHDJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328457 | |
Record name | 2,2-diphenylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-86-8 | |
Record name | NSC28824 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-diphenylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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